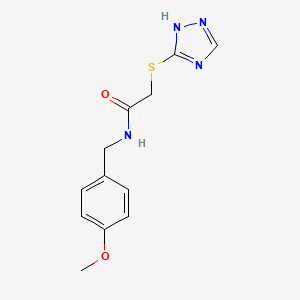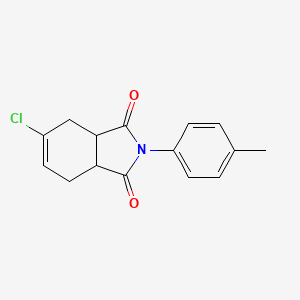
2,2-dibromo-1-methyl-N-(2-pyridinylmethyl)cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-dibromo-1-methyl-N-(2-pyridinylmethyl)cyclopropanecarboxamide, also known as DBCO-Br, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound belongs to the class of cyclopropane carboxamides and is widely used in chemical biology and bioorthogonal chemistry.
Mechanism of Action
The mechanism of action of 2,2-dibromo-1-methyl-N-(2-pyridinylmethyl)cyclopropanecarboxamide involves the formation of a covalent bond between the DBCO moiety and the azide group on the target biomolecule. This reaction is highly specific and occurs rapidly, allowing for the efficient labeling of biomolecules in vivo.
Biochemical and Physiological Effects:
2,2-dibromo-1-methyl-N-(2-pyridinylmethyl)cyclopropanecarboxamide has been shown to have minimal biochemical and physiological effects on living systems. It is non-toxic and does not interfere with normal cellular processes, making it an ideal reagent for in vivo labeling experiments.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 2,2-dibromo-1-methyl-N-(2-pyridinylmethyl)cyclopropanecarboxamide in lab experiments is its high reactivity towards azide groups, which allows for the selective labeling of biomolecules in living systems. Additionally, 2,2-dibromo-1-methyl-N-(2-pyridinylmethyl)cyclopropanecarboxamide is non-toxic and does not interfere with normal cellular processes, making it an ideal reagent for in vivo experiments.
However, one limitation of using 2,2-dibromo-1-methyl-N-(2-pyridinylmethyl)cyclopropanecarboxamide is that it requires the presence of an azide group on the target biomolecule. This can limit its applicability in certain experiments where the target molecule does not contain an azide group.
Future Directions
There are several future directions for the use of 2,2-dibromo-1-methyl-N-(2-pyridinylmethyl)cyclopropanecarboxamide in scientific research. One potential application is in the development of targeted drug delivery systems, where 2,2-dibromo-1-methyl-N-(2-pyridinylmethyl)cyclopropanecarboxamide could be used to selectively label and deliver drugs to specific cells or tissues.
Another potential application is in the development of imaging techniques, where 2,2-dibromo-1-methyl-N-(2-pyridinylmethyl)cyclopropanecarboxamide could be used to label specific biomolecules for visualization using various imaging modalities.
Overall, 2,2-dibromo-1-methyl-N-(2-pyridinylmethyl)cyclopropanecarboxamide is a promising reagent with a wide range of applications in scientific research. Its unique properties make it an ideal tool for selective labeling of biomolecules in living systems, and its potential applications are vast and varied.
Synthesis Methods
The synthesis of 2,2-dibromo-1-methyl-N-(2-pyridinylmethyl)cyclopropanecarboxamide involves the reaction of 2-bromopyridine with cyclopropanecarboxylic acid, followed by the addition of N-methylmorpholine and triphosgene. The resulting compound is then purified using column chromatography to obtain the final product.
Scientific Research Applications
2,2-dibromo-1-methyl-N-(2-pyridinylmethyl)cyclopropanecarboxamide has shown great potential in scientific research, particularly in the field of chemical biology. It is widely used as a bioorthogonal reagent due to its high reactivity towards azide groups. This property allows for the selective labeling of biomolecules, such as proteins and nucleic acids, in living systems.
properties
IUPAC Name |
2,2-dibromo-1-methyl-N-(pyridin-2-ylmethyl)cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Br2N2O/c1-10(7-11(10,12)13)9(16)15-6-8-4-2-3-5-14-8/h2-5H,6-7H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOGDTMKPMKJMSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1(Br)Br)C(=O)NCC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Br2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(anilinosulfonyl)phenoxy]-N-[2-(phenylthio)phenyl]acetamide](/img/structure/B5029167.png)
![N-[2-furyl(2-hydroxy-1-naphthyl)methyl]-2-phenylacetamide](/img/structure/B5029173.png)

![2-{[5-acetyl-4-(4-bromophenyl)-3-cyano-6-methyl-1,4-dihydro-2-pyridinyl]thio}acetamide](/img/structure/B5029188.png)
![N~1~-(3-acetylphenyl)-N~2~-(4-chlorophenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]glycinamide](/img/structure/B5029192.png)
![2-[3-[3-(acetylamino)-4-ethylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(2,4-difluorophenyl)acetamide](/img/structure/B5029223.png)
![1-[(4-ethoxy-3-isopropylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5029227.png)
![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N'-(2-methoxyphenyl)urea](/img/structure/B5029231.png)
![6-(4,6-dimethyl-3-cyclohexen-1-yl)-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5029232.png)

![5-[(cyclohexylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5029251.png)
![N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-2-(3-fluorophenyl)-1,3-benzoxazole-5-carboxamide](/img/structure/B5029259.png)
![1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-4-(2-pyridinyl)piperazine](/img/structure/B5029271.png)
![7H-benzo[de]fluorantheno[2',3':4,5]imidazo[2,1-a]isoquinolin-7-one](/img/structure/B5029277.png)